

# Common side effects of Org 25935 in human clinical trials

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## Compound of Interest

Compound Name: Org 25935  
Cat. No.: B10764295

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## Technical Support Center: Org 25935 Clinical Trials

This technical support center provides information on the common side effects of **Org 25935** observed in human clinical trials, designed for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is **Org 25935** and what is its primary mechanism of action?

**Org 25935**, also known as SCH-900435, is a synthetic drug that functions as a selective inhibitor of the glycine transporter type 1 (GlyT-1).<sup>[1][2]</sup> Its primary mechanism involves blocking the reuptake of glycine in the brain, which increases the concentration of glycine in the synaptic cleft.<sup>[3][4]</sup> This enhancement of glycine availability is intended to modulate glutamatergic neurotransmission by acting on the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors.<sup>[4][5]</sup> The compound has been investigated for its potential antipsychotic properties and for the treatment of alcohol dependence.<sup>[1][6]</sup>

Q2: What are the most commonly reported side effects of **Org 25935** in human clinical trials?

Across multiple clinical trials, **Org 25935** has been described as generally well-tolerated.<sup>[5][7][8]</sup> The most consistently reported side effects are neurological and sensory in nature. These include:

- Fatigue[7][9]
- Dizziness[5][7][9]
- Drowsiness[5]
- Transient or reversible visual events/disturbances[7][8][9][10]

Q3: Were there any serious adverse events reported in the clinical trials?

The available literature from clinical trials indicates that **Org 25935** showed no major safety issues.[7][9] The reported side effects, such as dizziness and drowsiness, were characterized as mainly mild.[5] One study noted reversible visual adverse effects.[8][10]

Q4: Did **Org 25935** show efficacy in the conditions it was studied for?

The clinical trial results for **Org 25935** have been mixed.

- Alcohol Dependence: A trial investigating its use for preventing relapse in alcohol-dependent patients was stopped for futility, as it demonstrated no significant benefit over placebo.[7][9]
- Cognitive Performance: In a study with healthy male volunteers, a single dose of **Org 25935** did not improve learning or memory.[5]
- Schizophrenia (Negative Symptoms): The GIANT trial, which assessed **Org 25935** as an adjunctive treatment for persistent negative symptoms in schizophrenia, found that it did not differ significantly from placebo in reducing these symptoms.[8][10]

## Troubleshooting Guide

Issue: A subject in our trial is reporting mild dizziness and fatigue shortly after administration of a GlyT-1 inhibitor similar to **Org 25935**. How should we proceed?

- Assess Severity: Document the severity and duration of the symptoms. According to clinical trial data for **Org 25935**, these side effects were typically reported as mild.[5]
- Monitor Vitals: Conduct standard cardiovascular and safety assessments as per the trial protocol.

- Consult Protocol: Refer to the study's protocol for specific instructions on managing expected adverse events.
- Compare with Placebo: Note that in a randomized controlled trial setting, it is crucial to compare the incidence of these events with the placebo group. A study in healthy volunteers found that **Org 25935** caused significantly more dizziness and drowsiness compared to placebo.[\[5\]](#)

Issue: A subject is reporting transient visual disturbances. Is this a known side effect?

Yes, transient and reversible visual events have been documented as a side effect of **Org 25935** in multiple human clinical trials.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) It is recommended to perform a thorough ophthalmologic assessment to characterize the event and rule out other causes. The event should be documented and monitored for resolution, which was the typical outcome in the reported trials.

## Data Presentation

Table 1: Summary of Common Side Effects of **Org 25935** in Human Clinical Trials

Side Effect	Study Population	Trial Details	Severity	Citation
Fatigue	Alcohol-Dependent Patients	12 mg twice daily for 84 days	Not Specified	[7][9]
Dizziness	Alcohol-Dependent Patients	12 mg twice daily for 84 days	Not Specified	[7][9]
Dizziness	Healthy Male Volunteers	Single 12 mg dose	Mainly Mild	[5]
Drowsiness	Healthy Male Volunteers	Single 12 mg dose	Mainly Mild	[5]
Transient/Reversible Visual Events	Alcohol-Dependent Patients	12 mg twice daily for 84 days	Not Specified	[7][9]
Reversible Visual Adverse Effects	Schizophrenia Patients	4-8 mg or 12-16 mg twice daily for 12 weeks	Not Specified	[8][10]

## Experimental Protocols

### Protocol 1: Trial for the Prevention of Relapse in Alcohol-Dependent Patients

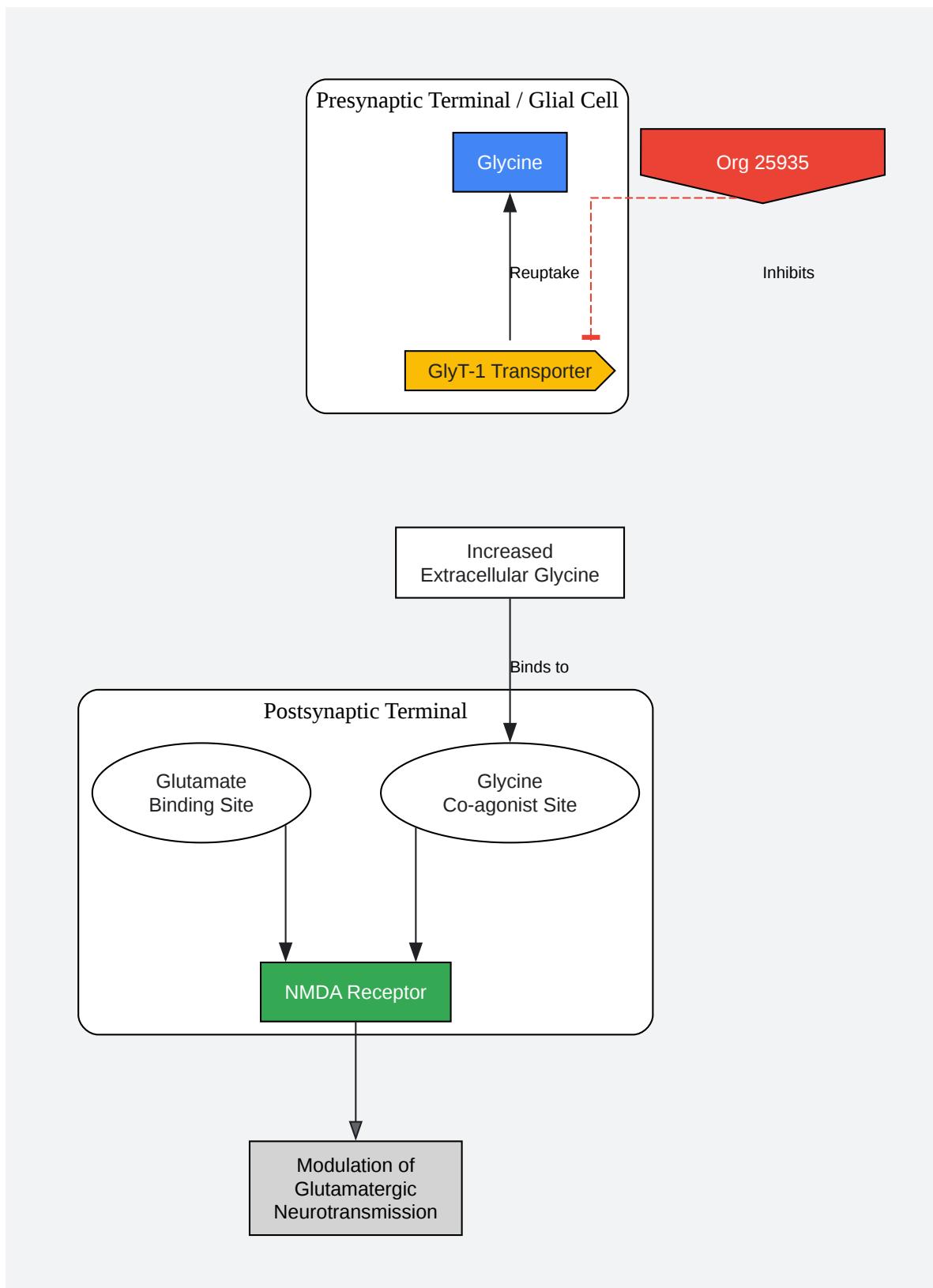
- Objective: To determine the efficacy and safety of **Org 25935** in preventing relapse in detoxified alcohol-dependent patients.
- Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
- Participants: Adult patients diagnosed with alcohol dependence. A total of 140 subjects were included in the analysis.
- Intervention: Subjects were randomly assigned to receive either **Org 25935** (12 mg twice a day) or a matching placebo.

- Duration: 84 days.
- Primary Endpoint: Percentage of heavy drinking days.
- Outcome: The trial was stopped prematurely due to a futility analysis. **Org 25935** showed no significant difference from placebo on the primary endpoint.[7][9]

#### Protocol 2: Trial on Cognitive Performance in Healthy Volunteers

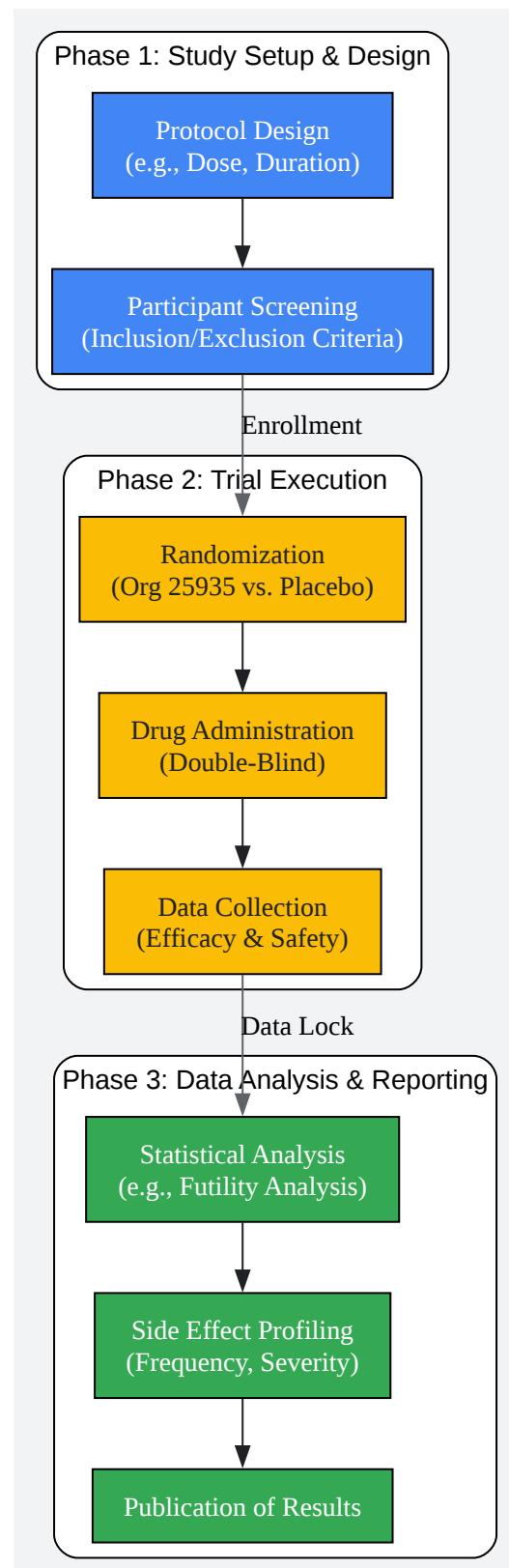
- Objective: To assess the effect of **Org 25935** on learning and memory in healthy individuals.
- Design: A randomized, double-blind, parallel-group, single-dose study.
- Participants: 32 healthy male volunteers.
- Intervention: A single dose of **Org 25935** (12 mg) or a matching placebo.
- Assessments: Cognitive performance was evaluated using the manikin task, digit span, and verbal memory tests. Systematic assessments of cardiovascular and adverse events were also performed.
- Outcome: **Org 25935** did not demonstrate any improvement in learning or memory compared to placebo.[5]

## Visualizations



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Mechanism of Action of **Org 25935**.

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